molecular formula C13H11F4NO2 B14788434 Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Cat. No.: B14788434
M. Wt: 289.22 g/mol
InChI Key: MRGGVHFFFGHTQQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the indole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced using reagents such as Selectfluor or trifluoromethyl iodide under specific reaction conditions.

    Esterification: The final step involves esterification of the indole derivative with methyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluoro-2-nitrophenyl)amino]propanoate
  • Ethyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

Uniqueness

Methyl 3-(4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is unique due to the presence of both fluorine and trifluoromethyl groups on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11F4NO2

Molecular Weight

289.22 g/mol

IUPAC Name

methyl 3-[4-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C13H11F4NO2/c1-20-10(19)6-5-7-11-8(14)3-2-4-9(11)18-12(7)13(15,16)17/h2-4,18H,5-6H2,1H3

InChI Key

MRGGVHFFFGHTQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(NC2=C1C(=CC=C2)F)C(F)(F)F

Origin of Product

United States

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